molecular formula C10H11NO2 B3105039 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid CAS No. 1517065-64-3

1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid

Cat. No.: B3105039
CAS No.: 1517065-64-3
M. Wt: 177.20
InChI Key: QCSCDIYGIBCQCH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid is an organic compound with the molecular formula C10H11NO2. It is characterized by a cyclopropane ring attached to a carboxylic acid group and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid can be synthesized through several methods. One common approach involves the reaction of pyridine-3-carboxaldehyde with cyclopropanecarboxylic acid in the presence of a suitable catalyst. The reaction typically requires controlled temperature and pressure conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and advanced purification techniques can enhance the scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(Pyridin-3-yl)cyclopropanecarboxylic acid
  • 1-(Pyridin-4-ylmethyl)cyclopropanecarboxylic acid
  • 1-(Pyridin-2-ylmethyl)cyclopropanecarboxylic acid

Uniqueness: 1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid is unique due to the position of the pyridine ring, which influences its reactivity and interaction with other molecules. This positional difference can result in distinct chemical and biological properties compared to its isomers .

Properties

IUPAC Name

1-(pyridin-3-ylmethyl)cyclopropane-1-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO2/c12-9(13)10(3-4-10)6-8-2-1-5-11-7-8/h1-2,5,7H,3-4,6H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCSCDIYGIBCQCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=CN=CC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 2
Reactant of Route 2
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 3
Reactant of Route 3
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 4
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 5
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid
Reactant of Route 6
1-(Pyridin-3-ylmethyl)cyclopropanecarboxylic acid

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